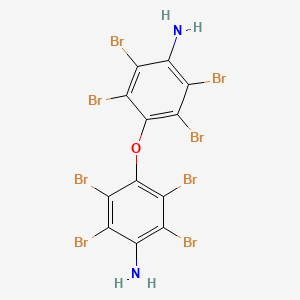

4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine

Description

4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine is a brominated aromatic amine derivative of 4,4'-oxybisbenzenamine (CAS 101-80-4), where four bromine atoms are substituted at the 2, 3, 5, and 6 positions of the two benzene rings. The parent compound, 4,4'-oxybisbenzenamine, consists of two aniline groups connected by an oxygen bridge, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Bromination introduces steric bulk and electron-withdrawing effects, significantly altering its physical, chemical, and biological properties.

Properties

Molecular Formula |

C12H4Br8N2O |

|---|---|

Molecular Weight |

831.4 g/mol |

IUPAC Name |

4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline |

InChI |

InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |

InChI Key |

FRNQBIOEFIVZQG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.

Oxidation Reactions: Can be oxidized under specific conditions to form quinones or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution Reactions: Substituted derivatives of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine.

Oxidation Reactions: Quinones or other oxidized products.

Scientific Research Applications

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.

Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.

Medicine: Investigated for its potential toxicological effects and its impact on human health.

Industry: Widely used as a flame retardant in consumer products to enhance fire safety.

Mechanism of Action

The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .

Comparison with Similar Compounds

Halogenated Analogs

2,3,5,6-Tetrachloroaniline (CAS 3481-20-1)

- Structure : Chlorine atoms replace bromine at the same positions.

- Key Differences :

| Property | 4,4'-Oxybis-2,3,5,6-tetrabromo-Benzenamine | 2,3,5,6-Tetrachloroaniline |

|---|---|---|

| Molecular Weight (g/mol) | ~584 (estimated) | 230.89 |

| Halogen Type | Bromine | Chlorine |

| Common Applications | Flame retardants, polymer additives | Pesticides, herbicides |

3,3'-Oxybis[5-(trifluoromethyl)benzenamine]

- Structure : Trifluoromethyl (-CF₃) groups at the 5-position of each benzene ring.

- Key Differences :

- Substituent Effects : -CF₃ groups are strongly electron-withdrawing but less bulky than bromine.

- Applications : Used in advanced materials (e.g., luminescent MOFs) due to enhanced electronic properties .

Positional Isomers and Bridging Group Variants

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-)

- Structure : Sulfonyl (-SO₂-) bridge instead of oxygen, with N-hydroxy groups.

- Key Differences :

- Reactivity : Sulfonyl groups enhance enzyme inhibition capabilities (e.g., antimicrobial activity).

- Applications : Biomedical research, particularly in antimicrobial and anticancer studies .

| Property | This compound | 4,4'-Sulfonylbis(N-hydroxy-Benzenamine) |

|---|---|---|

| Bridge Group | Oxygen (-O-) | Sulfonyl (-SO₂-) |

| Bioactivity | Moderate (predicted) | High (enzyme inhibition) |

| Thermal Stability | High (due to bromine) | Moderate |

Benzenamine, 4,4'-tellurobis-

- Structure : Tellurium bridge (-Te-) instead of oxygen.

- Key Differences :

- Reactivity : Tellurium compounds exhibit higher redox activity and antimicrobial potency compared to oxygen analogs.

- Applications : Emerging use in photovoltaics and catalysis .

Brominated Aromatic Amines in Polymer Chemistry

Polymeric Derivatives of 4,4'-Oxybisbenzenamine

- Example : Polymers with 4,4'-oxybis[benzenamine] and trifluoromethyl dianhydrides (CAS 69531-41-5).

- Key Differences: Bromination enhances flame retardancy but may reduce solubility in organic solvents. Non-brominated variants are more flexible in polymer backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.